molecular formula C10H12N2OS B11788322 4-Ethoxy-7-methylbenzo[d]thiazol-2-amine

4-Ethoxy-7-methylbenzo[d]thiazol-2-amine

Cat. No.: B11788322
M. Wt: 208.28 g/mol
InChI Key: HXXHRGLTHKVHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-7-methylbenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-7-methylbenzo[d]thiazol-2-amine typically involves the reaction of 4-ethoxy-7-methylbenzothiazole with an amine source. One common method includes the use of 2-amino-4-ethoxy-7-methylbenzothiazole as a starting material, which is then subjected to various reaction conditions to introduce the amine group at the 2nd position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as refluxing, distillation, and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-7-methylbenzo[d]thiazol-2-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

4-Ethoxy-7-methylbenzo[d]thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethoxy-7-methylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzo[d]thiazol-2-amine: Similar structure but lacks the ethoxy group.

    2-Amino-4-methylbenzothiazole: Another derivative with different substitution patterns.

    Benzothiazole: The parent compound without any substitutions.

Uniqueness

4-Ethoxy-7-methylbenzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both ethoxy and methyl groups on the benzothiazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

4-ethoxy-7-methyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C10H12N2OS/c1-3-13-7-5-4-6(2)9-8(7)12-10(11)14-9/h4-5H,3H2,1-2H3,(H2,11,12)

InChI Key

HXXHRGLTHKVHDO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)C)SC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.